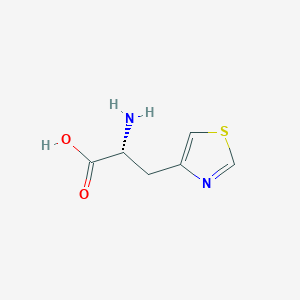

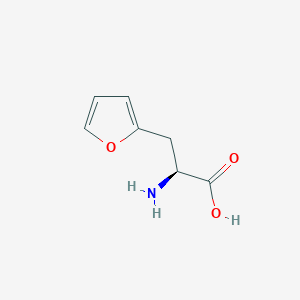

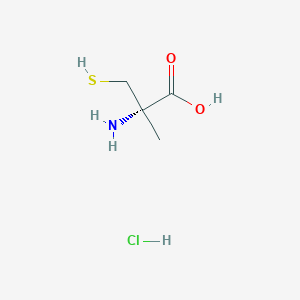

(S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are organic compounds that combine to form proteins. They are essential for life and are found in every cell of every living organism. Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory and industrial applications .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis. Hydrochloric acid is produced industrially by the reaction of hydrogen and chlorine gases .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). The structure of hydrochloric acid is simpler, consisting of a hydrogen atom bonded to a chlorine atom .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation, which links amino acids together to form proteins. Hydrochloric acid, being a strong acid, can donate protons (H+ ions) to other substances in a reaction .Physical And Chemical Properties Analysis

Amino acids are solid at room temperature, and their physical and chemical properties depend on the nature of their side chains. Hydrochloric acid is a colorless, corrosive liquid with a pungent smell .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Benzothiazole Derivatives

Recent trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include (S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, have shown significant progress. These compounds are recognized for their biological activity and industrial demand. Newly developed synthesis methods emphasize green chemistry principles and aim for atom economy, showcasing the potential of these heterocycles as building blocks for organic and organoelement synthesis. This advancement may contribute to the development of new drugs and materials, highlighting the compound's versatility in synthetic chemistry (Zhilitskaya, Shainyan, & Yarosh, 2021).

Role in Flavor Chemistry

Branched aldehydes, including 2-methyl propanal derived from amino acids such as (S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, play a crucial role in the flavor of various foods. The production and breakdown pathways of these compounds are extensively studied to understand their impact on food flavor. Knowledge of how these aldehydes form and degrade can help control their levels in food products, enhancing flavor profiles (Smit, Engels, & Smit, 2009).

Photodynamic Therapy Enhancement

In the realm of photodynamic therapy (PDT), pretreatment methods aim to increase the accumulation of protoporphyrin IX (PpIX) in the skin, enhancing the effectiveness of the therapy. Compounds like (S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride could play a role in optimizing intralesional PpIX content, thus improving clinical outcomes of ALA/MAL PDT. Techniques such as keratolytics, microdermabrasion, and the use of penetration enhancers and temperature modulation during ALA application are discussed for their potential to boost the therapeutic effects of PDT (Gerritsen et al., 2008).

Advances in Sulfur Chemistry

The treatment of acid gases, including the recovery of sulfur from such gases, is essential for reducing environmental impact and complying with regulations. Research into sulfur chemistry, including the use of compounds like (S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride, has provided insights into improving the efficiency of sulfur recovery processes. This includes the Claus process, where advancements aim to capture greater amounts of sulfur in the thermal stage, thus reducing operational costs and environmental issues (Gupta, Ibrahim, & Shoaibi, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGCVRLGTQSVGF-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-mercapto-2-methylpropanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.